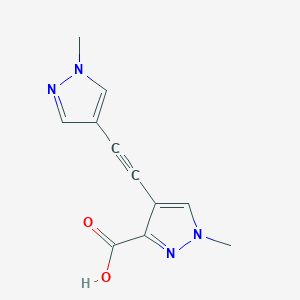![molecular formula C8H4ClF2NO2 B15055145 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of chlorinating agents and difluoromethoxy substituents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents exhibit similar chemical properties and applications.
Uniqueness
2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is unique due to its specific combination of chlorine and difluoromethoxy substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H4ClF2NO2 |
|---|---|
Peso molecular |
219.57 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H |
Clave InChI |
VGOOKXQZFLXMAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)F)OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)

![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)




![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)

![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)

![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)
![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
